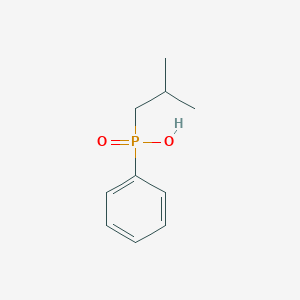

Isobutylphenylphosphinic acid

Description

Phosphinic acids (R2P(O)OH) are organophosphorus compounds characterized by a phosphorus atom bonded to two organic substituents and a hydroxyl group. These compounds exhibit diverse chemical and physical properties depending on their substituents, making them valuable in industrial, pharmaceutical, and materials science applications. This article synthesizes data from authoritative sources to provide a detailed comparison of these related phosphinic acid derivatives .

Properties

IUPAC Name |

2-methylpropyl(phenyl)phosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O2P/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWGGWDBLLPBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP(=O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylphenylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Isobutylphenylphosphinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in substitution reactions, where the isobutyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinic acids.

Scientific Research Applications

Isobutylphenylphosphinic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of isobutylphenylphosphinic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Key Insights :

- Aryl groups (e.g., phenyl) enhance rigidity and thermal stability due to aromatic conjugation, whereas alkyl groups (e.g., ethyl, butyl) improve solubility in nonpolar solvents .

- Ester derivatives like Butyl Methylphosphinate exhibit greater hydrolytic stability compared to free phosphinic acids .

Physical Properties

Physical properties vary significantly with substituent type and molecular symmetry:

Key Insights :

Reactivity Trends :

- Aryl-substituted acids (e.g., Diphenylphosphinic Acid) exhibit stronger acidity (pKa ~1.5–2.5) compared to aliphatic analogs (pKa ~3.5–4.5) due to electron-withdrawing effects .

- Ester derivatives like Butyl Methylphosphinate resist hydrolysis under neutral conditions but degrade in acidic/basic media .

Regulatory Status:

- Regulatory bodies (EPA, EFSA) monitor phosphinic acids for environmental persistence and toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isobutylphenylphosphinic acid, and what key parameters influence yield and purity?

- Methodological Answer : this compound can be synthesized via radical addition of hypophosphorous acid (H₃PO₂) to alkenes, followed by oxidation. Key steps include:

- Using AIBN (azobisisobutyronitrile) as a radical initiator in isopropyl alcohol at 90°C for 3 hours to form intermediates .

- Optimizing stoichiometry (e.g., 2 equivalents of H₃PO₂) and reaction time to minimize byproducts like disubstituted phosphinic acids.

- Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Monitor purity using <sup>31</sup>P NMR to confirm singlets at δ 25–35 ppm for phosphinic acids .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is essential:

- <sup>1</sup>H and <sup>13</sup>C NMR : Identify alkyl/aryl protons and carbons. For example, the isobutyl group shows methyl protons at δ 0.8–1.2 ppm and a split multiplet for the CH₂ group .

- <sup>31</sup>P NMR : Confirms the phosphinic acid structure (δ 25–35 ppm) and absence of oxidized byproducts (e.g., phosphonic acids at δ 15–20 ppm) .

- FT-IR : Look for P=O stretching at 1150–1250 cm⁻¹ and P-OH broad bands at 2400–3400 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M-H]⁻ for deprotonated species) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use corrosion-resistant gloves (nitrile) and eye protection due to its acidic nature .

- Work in a fume hood to avoid inhalation; store in airtight containers away from oxidizers .

- Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or trace metal impurities. To address this:

- Control Experiments : Compare reactivity in anhydrous vs. hydrated solvents (e.g., DMF vs. DMF-H₂O) to assess hydrolysis effects .

- Chelation Studies : Add EDTA to reaction mixtures to sequester metal ions that might catalyze side reactions .

- Replicate Conditions : Cross-validate findings using protocols from multiple sources (e.g., PubChem, NIST) to identify outliers .

Q. What experimental design principles should guide studies on this compound’s catalytic applications?

- Methodological Answer :

- Variable Isolation : Test each parameter (pH, temperature, concentration) independently using a factorial design .

- Catalytic Efficiency Metrics : Calculate turnover numbers (TON) and frequencies (TOF) under standardized conditions (e.g., 25°C, 0.1 M substrate) .

- In Situ Characterization : Use techniques like Raman spectroscopy to monitor real-time reaction intermediates .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites .

- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., phosphatases) using software like GROMACS, focusing on hydrogen bonds with P-OH groups .

- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to prioritize experimental targets .

Q. What strategies optimize the stability of this compound in long-term degradation studies?

- Methodological Answer :

- Accelerated Aging Tests : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC every 30 days .

- Stabilizers : Test antioxidants (e.g., BHT) or pH buffers (phosphate, citrate) to inhibit oxidative decomposition .

- Light Sensitivity Assays : Use UV-Vis spectroscopy to quantify photodegradation rates under UVA/UVB light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.